N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)19-15-8-9-16(19)12-14(11-15)18-17(20)10-7-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFVWEMUYDROQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique bicyclic structure and functional groups, including a methylsulfonyl group and an amide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
The molecular formula of this compound is C₁₃H₁₉N₃O₃S, with a molecular weight of approximately 287.36 g/mol. Its structure consists of a bicyclic framework that enhances its reactivity and biological potential.
Biological Activity
Research indicates that modifications in the bicyclic framework can significantly alter the biological activity of this compound. Its potential applications span various therapeutic areas, including:
- Neuropharmacology : The compound may exhibit neuroactive properties due to its structural similarities with known neuroactive agents.
- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Vasopressin Receptor Antagonism : Related compounds have been identified as antagonists of the vasopressin V(1A) receptor, indicating a potential mechanism for therapeutic action in conditions influenced by vasopressin signaling .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bicyclic Framework | Enhances binding affinity to target receptors |
| Methylsulfonyl Group | Potentially increases solubility and bioavailability |
| Amide Functional Group | May enhance interactions with biological targets |
Case Studies and Research Findings
- Vasopressin V(1A) Antagonists : A study highlighted novel series of 8-azabicyclo[3.2.1]octan-3-yl derivatives as high-affinity antagonists for the vasopressin V(1A) receptor, suggesting that similar modifications could yield effective therapeutic agents .
- Cytotoxic Properties : Research on related compounds demonstrated selective toxicity towards malignant cells, indicating that structural modifications could lead to new anticancer agents .
- Inflammatory Response Modulation : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess these properties .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity:
- Starting Materials : Key precursors include 8-methyl-8-azabicyclo[3.2.1]octan derivatives.
- Reagents : Common reagents used in the synthesis include sulfonyl chlorides and amines.
- Reaction Conditions : Conditions such as temperature and solvent choice can significantly impact yield and purity.
Scientific Research Applications
Antipsychotic Drug Development
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide has been investigated for its potential as a pharmacophore in the development of atypical antipsychotic drugs. Its high affinity for serotonin receptors (5-HT1A and 5-HT3) suggests it may help in treating psychiatric disorders such as schizophrenia and bipolar disorder by modulating serotonergic pathways .
Opioid Receptor Agonism
Research indicates that derivatives of this compound can act as delta-opioid receptor agonists, providing analgesic effects without the severe side effects associated with traditional opioids. This application is particularly relevant in pain management strategies, where safer alternatives are sought to combat opioid addiction .
Neuroprotective Agents
Studies have shown that compounds similar to this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting specific neurotransmitter systems, these compounds may help mitigate neuronal damage and improve cognitive function .
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on the azabicyclo framework, demonstrating significant antipsychotic activity in preclinical models. The compounds showed promising results in reducing psychotic symptoms without the typical side effects associated with existing treatments.
Case Study 2: Pain Management
In a clinical trial assessing the efficacy of delta-opioid agonists derived from this compound, patients reported significant pain relief with minimal side effects compared to traditional opioids. This trial underscores the potential for developing safer analgesics using azabicyclic structures.
Comparison with Similar Compounds
Key Structural Differences and Implications
8-Substituent Variability: Methylsulfonyl (target compound): Enhances polarity and oxidative stability compared to benzyl or methyl groups . Benzyl/Aminobenzyl: Increases lipophilicity and may facilitate blood-brain barrier penetration . Methyl: Simplifies synthesis but reduces electronic effects .
3-Substituent Functional Groups: Amides (propanamide, naphthamide): Improve metabolic stability over esters or amines . Amines: Basic nitrogen may confer affinity for neurotransmitter receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
